2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine

Description

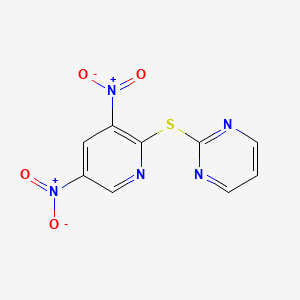

2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a pyrimidine ring substituted with a 3,5-dinitropyridin-2-yl group via a sulfur atom. The presence of nitro groups and the sulfur linkage contribute to its distinct chemical properties.

Properties

CAS No. |

73768-50-0 |

|---|---|

Molecular Formula |

C9H5N5O4S |

Molecular Weight |

279.23 g/mol |

IUPAC Name |

2-(3,5-dinitropyridin-2-yl)sulfanylpyrimidine |

InChI |

InChI=1S/C9H5N5O4S/c15-13(16)6-4-7(14(17)18)8(12-5-6)19-9-10-2-1-3-11-9/h1-5H |

InChI Key |

WEKVURHZWGWRJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine typically involves the reaction of 2-chloro-3,5-dinitropyridine with a pyrimidine thiol derivative. The reaction is carried out under nucleophilic substitution conditions, where the thiol group displaces the chlorine atom on the pyridine ring. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group. Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the pyridine ring make it highly electron-deficient, facilitating nucleophilic aromatic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Major Products

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Reduction: Amino-substituted pyrimidine derivatives.

Oxidation: Sulfoxide or sulfone derivatives.

Scientific Research Applications

2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine has been explored for various scientific research applications:

Biology: Investigated for its potential in cell imaging and as a tool for studying biological thiols.

Industry: Potential use in the development of sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is primarily based on its ability to undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups make the pyridine ring highly reactive towards nucleophiles, allowing for the selective detection of biothiols. The fluorescence of the compound is quenched by the electron-withdrawing nitro groups and is turned on by biothiol-triggered nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

2-(3,5-Dinitropyridin-2-yl)thiophene: Similar structure but with a thiophene ring instead of a pyrimidine ring.

2-(3,5-Dinitropyridin-2-yl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-(3,5-Dinitropyridin-2-yl)sulfanylpyrimidine is unique due to the combination of the pyrimidine ring and the 3,5-dinitropyridin-2-yl group. This combination imparts distinct electronic properties that make it particularly suitable for applications in fluorescence-based detection of biothiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.